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Compound of Interest

Compound Name: MM 07

Cat. No.: B15603935

A comprehensive review of the preclinical and early clinical research on MM 07, a promising G
protein-biased apelin receptor agonist, reveals its potential as a therapeutic agent, particularly
in the context of pulmonary arterial hypertension (PAH). This guide synthesizes the available
gquantitative data, details the experimental methodologies employed in key studies, and
visualizes the critical signaling pathways and experimental workflows.

MM 07 is a novel cyclic peptide analogue of apelin, designed to act as a biased agonist at the
apelin receptor (APJ). This biased agonism preferentially activates the beneficial G protein
signaling pathway, which is responsible for vasodilation and positive inotropic effects, while
minimizing the recruitment of B-arrestin, which can lead to receptor internalization and
desensitization[1][2][3][4]. Research to date has demonstrated its efficacy in animal models of
PAH and has provided initial safety and efficacy data in humans[1][2][5][6][7].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research papers
on MM 07.

Table 1: In Vitro Characterization of MM 07
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Fold Bias for G

Parameter [Pyrl]lapelin-13 MM 07 protein Reference
pathway
Binding Affinity 1
(KD, nmol/L)
CHO-K1 cells Not Reported 300
Human heart Not Reported 172
Potency (pD2) [4]
G protein-
dependent
_ 9.93+0.24 9.54+0.42
saphenous vein
contraction
) 2 orders of
[3-arrestin ) =350- to 1300-
) Potent magnitude less [4]
recruitment fold
potent
Plasma Half-Life
2.3+0.51 17.4 + 0.40 [1]

(minutes)

Table 2: Efficacy of MM 07 in a Rat Monocrotaline Model of PAH
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Parameter Saline

Monocrotaline
(MCT)

MCT + MM 07 Reference

Right Ventricular
Systolic Pressure  27.2+1.1
(RVSP, mmHg)

59.5 +4.5 40.8+3.4 5]

Right Ventricular
Hypertrophy 0.28+£0.01

(Fulton Index)

0.53 +0.02 0.39 +0.02 [5]

Right Ventricular
Ejection Fraction 71.1+1.8
(%)

48.7+2.4 63.8+2.6 5]

P <0.05,
significantly
different from
MCT group

Table 3: Efficacy of MM 07 in a Rat Sugen/Hypoxia Model of PAH
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. Sugen/Hyp SuHx + SuHx + MM

NormoxialS . .
Parameter i oxia (SuHx) Macitentan 07 (10 Reference

aline

+ Saline (30 mg/kg) mgl/kg)

Right
Ventricular
Systolic

29.8+1.4 70.3+4.8 51.5+4.1 54.3 +3.9 [61[7118][9]1[10]
Pressure
(RVSP,
mmHgQ)
Right
Ventricular

0.25 + 0.01 0.55 + 0.02 0.43 +0.02 0.41 +0.02 [6][7]
Hypertrophy

(Fulton Index)

*P < 0.05,
significantly
different from
SuHXx +

Saline group

Table 4. Hemodynamic Effects of MM 07 in Humans

Parameter [Pyrl]apelin-13

MM 07 Reference

Maximum Increase in

~100%

Forearm Blood Flow

~200% [21[4]

Reversal of

Norepinephrine-

) Yes
induced

Venoconstriction

Yes [1][2]

Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial
Hypertension in Rats
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e Animal Model: Male Sprague-Dawley rats were used.

¢ Induction of PAH: A single intraperitoneal injection of monocrotaline (60 mg-kg=—1) was
administered to induce PAH. Control animals received saline.

o Treatment: Daily intraperitoneal injections of MM 07 (1 mg-kg—?) or saline were given for 21
days, starting one day after MCT administration.

e Assessment of Disease:

o Hemodynamics: Right ventricular systolic pressure (RVSP) was measured via right
ventricular catheterization.

o Cardiac Function: Cardiac magnetic resonance imaging (MRI) was used to assess right
and left ventricular structure and function, including end-systolic and end-diastolic
volumes, and ejection fraction.

o Histology: The degree of muscularization of small pulmonary blood vessels was analyzed
from lung tissue sections.[5]

Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial
Hypertension in Rats

e Animal Model: Male Sprague-Dawley rats were used.

 Induction of PAH: Rats received a single subcutaneous injection of Sugen 5416 (20 mg/kg)
and were then exposed to hypoxia (10% O3) for 3 weeks, followed by a return to normoxia.

o Treatment: After the induction of PAH, rats were treated daily with either saline, macitentan
(30 mg/kg), or MM 07 (10 mg/kg) for 4 weeks.

o Assessment of Disease:
o Hemodynamics: Right ventricular systolic pressure (RVSP) was measured.

o Right Ventricular Hypertrophy: The Fulton index (ratio of right ventricular weight to left
ventricular plus septal weight) was calculated.
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o Histology: Pulmonary artery muscularization was assessed from lung tissue sections.[6][7]
[81[91[10]

First-in-Human Vascular Studies
o Study Population: Healthy human volunteers.
e Forearm Venous Occlusion Plethysmography:

o Procedure: MM 07 and [Pyrt]apelin-13 were infused in incremental doses into the brachial
artery.

o Measurement: Forearm blood flow was measured to assess vasodilation.
e Human Hand Vein (Aellig Technique) Study:

o Procedure: Veins on the back of the hand were pre-constricted with norepinephrine. MM
07 and [Pyrt]apelin-13 were then infused.

o Measurement: The reversal of venoconstriction was measured to assess vasodilator
effects.[1][2]

In Vitro Signaling Assays

e Cell Line: Human pulmonary artery endothelial cells (hPAECS).
o Stimulation: Cells were stimulated with [Pyrt]apelin-13 or MM 07.
e Analysis:

o Protein Phosphorylation: Western blotting was used to measure the phosphorylation of
endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase a (AMPKa).

o Gene Expression: Quantitative real-time PCR was used to measure the mRNA levels of
eNOS (NOS3 gene).[3][5]

Visualizations
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Caption: Biased agonism of MM 07 at the apelin receptor.
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Caption: Experimental workflow for preclinical PAH models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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